![molecular formula C45H51N11O9 B10821831 N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

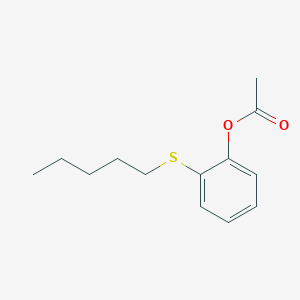

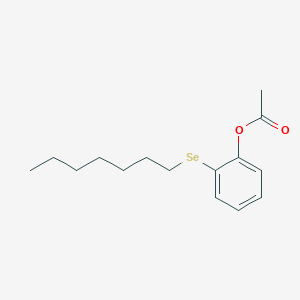

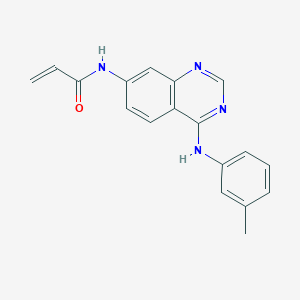

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

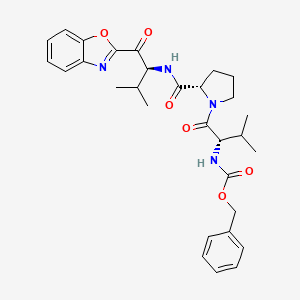

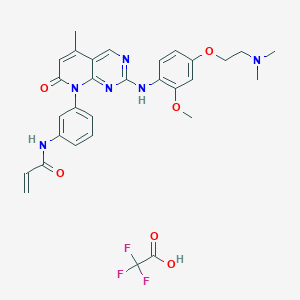

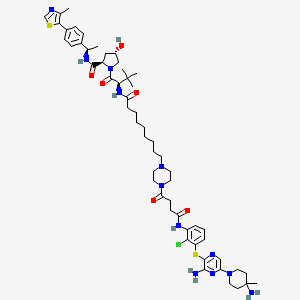

YX-2-107 est une chimère de ciblage de la protéolyse (PROTAC) qui dégrade sélectivement la kinase dépendante de la cycline 6 (CDK6). Ce composé a montré un potentiel significatif dans le traitement de la leucémie lymphoblastique aiguë à chromosomes Philadelphie positifs (Ph+ ALL) en inhibant la phosphorylation de la protéine du rétinoblastome et l'expression de la protéine M1 de la boîte à tête fourchue .

Méthodes De Préparation

La synthèse de YX-2-107 implique la conjugaison d'un ligand qui se lie à la CDK6 avec un ligand qui recrute une ligase E3 de l'ubiquitine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation de la molécule bifonctionnelle. Les méthodes de production industrielle peuvent inclure une synthèse à grande échelle utilisant des systèmes automatisés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

YX-2-107 subit plusieurs types de réactions chimiques, notamment :

Dégradation : La réaction principale est la dégradation de la CDK6, facilitée par le recrutement d'une ligase E3 de l'ubiquitine.

Inhibition : Elle inhibe la phosphorylation de la protéine du rétinoblastome et l'expression de la protéine M1 de la boîte à tête fourchue.

Liaison : Le composé se lie sélectivement à la CDK6, conduisant à sa dégradation

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des ligands spécifiques qui ciblent la CDK6 et la ligase E3 de l'ubiquitine. Le principal produit formé à partir de ces réactions est la protéine CDK6 dégradée .

Applications de la recherche scientifique

YX-2-107 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation de protéines spécifiques et les mécanismes des PROTAC.

Biologie : Aide à comprendre le rôle de la CDK6 dans la régulation du cycle cellulaire et son impact sur divers processus cellulaires.

Médecine : Montre un potentiel dans le traitement de la Ph+ ALL et d'autres tumeurs malignes hématologiques en dégradant sélectivement la CDK6.

Industrie : Peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant des protéines spécifiques pour la dégradation .

Mécanisme d'action

YX-2-107 exerce ses effets en dégradant sélectivement la CDK6. Le composé se lie à la CDK6 et recrute une ligase E3 de l'ubiquitine, qui marque la CDK6 avec une chaîne de polyubiquitine. Cela marque la CDK6 pour la dégradation par le protéasome, réduisant efficacement ses niveaux dans la cellule. Cette dégradation inhibe la phosphorylation de la protéine du rétinoblastome et l'expression de la protéine M1 de la boîte à tête fourchue, conduisant à la suppression de la croissance des cellules Ph+ ALL .

Applications De Recherche Scientifique

YX-2-107 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the degradation of specific proteins and the mechanisms of PROTACs.

Biology: Helps in understanding the role of CDK6 in cell cycle regulation and its impact on various cellular processes.

Medicine: Shows potential in the treatment of Ph+ ALL and other hematologic malignancies by selectively degrading CDK6.

Industry: Can be used in the development of new therapeutic agents targeting specific proteins for degradation .

Mécanisme D'action

YX-2-107 exerts its effects by selectively degrading CDK6. The compound binds to CDK6 and recruits an E3 ubiquitin ligase, which labels CDK6 with a polyubiquitin chain. This marks CDK6 for degradation by the proteasome, effectively reducing its levels in the cell. This degradation inhibits the phosphorylation of retinoblastoma protein and the expression of forkhead box protein M1, leading to the suppression of Ph+ ALL cell growth .

Comparaison Avec Des Composés Similaires

YX-2-107 est unique dans sa dégradation sélective de la CDK6, tandis que d'autres composés similaires peuvent cibler à la fois la CDK4 et la CDK6. Certains composés similaires comprennent :

Palbociclib : Un inhibiteur dual CDK4/6 qui ne dégrade pas sélectivement la CDK6.

Ribociclib : Un autre inhibiteur dual CDK4/6 avec des propriétés similaires à celles du palbociclib.

Abemaciclib : Cible également à la fois la CDK4 et la CDK6, mais n'induit pas de dégradation sélective .

L'unicité de YX-2-107 réside dans sa capacité à dégrader sélectivement la CDK6, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée.

Propriétés

Formule moléculaire |

C45H51N11O9 |

|---|---|

Poids moléculaire |

890.0 g/mol |

Nom IUPAC |

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52) |

Clé InChI |

JNYCZFGLJGFFEL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)

![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)

![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)